2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol (CAS 103324-02-3) is a specialized bicyclic building block widely utilized in the synthesis of advanced pharmaceutical candidates, including GPR120 receptor agonists and cyclin-dependent kinase (CDK) inhibitors [1]. Characterized by its gem-dimethyl substitution at the C2 position and a reactive secondary alcohol at C3, this compound provides a critical structural scaffold that enhances the lipophilicity and metabolic stability of downstream derivatives [2]. Commercially available at high purities (≥95%), procuring this specific alcohol allows synthetic chemists to bypass the hydride-mediated reduction of its ketone precursor, streamlining multi-step synthetic workflows and ensuring reproducible functionalization or deoxygenation at the C3 position [1].
Substituting 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol with its unsubstituted analog (2,3-dihydrobenzofuran-3-ol) or its oxidized precursor (2,2-dimethylbenzofuran-3(2H)-one) disrupts both process chemistry workflows and final product efficacy. The absence of the C2 gem-dimethyl group eliminates the steric bulk required to force the dihydrobenzofuran ring into a specific puckered conformation, which drastically alters the 3D spatial orientation of the pharmacophore and reduces target binding affinity in metabolic disease models [1]. Furthermore, attempting to substitute the alcohol with the ketone precursor requires an in-house sodium borohydride reduction step; this introduces unreacted ketone impurities, demands strict cryogenic (0 °C) temperature control, and typically results in a 15–25% yield loss during aqueous workup and isolation [2]. Consequently, direct procurement of the pure alcohol is necessary for maintaining high-throughput synthesis and ensuring structural integrity.
Procuring 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol directly eliminates the need for the in-house reduction of 2,2-dimethylbenzofuran-3(2H)-one. Standard laboratory reductions using sodium borohydride in methanol at 0 °C typically achieve yields of approximately 77%, accompanied by the need for aqueous acid quenching (1 N HCl) and organic extraction to remove residual ketone [1]. By utilizing the pre-reduced alcohol, process chemists can immediately proceed to downstream steps, saving a full synthetic step and avoiding the ~23% material loss associated with the reduction process.
| Evidence Dimension | Synthetic Step Yield and Efficiency |
| Target Compound Data | 100% availability for immediate downstream coupling (direct procurement) |
| Comparator Or Baseline | 2,2-dimethylbenzofuran-3(2H)-one (requires in-house NaBH4 reduction yielding ~77%) |
| Quantified Difference | Eliminates one synthetic step and recovers ~23% material loss |
| Conditions | Standard NaBH4 reduction in methanol at 0 °C with 1 N HCl quench |
Direct procurement of the alcohol streamlines multi-step API synthesis by bypassing a low-efficiency reduction step and minimizing ketone impurity carryover.
The presence of the gem-dimethyl group at the C2 position of 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol provides a critical conformational lock compared to the unsubstituted 2,3-dihydrobenzofuran-3-ol. The steric bulk of the two methyl groups induces the Thorpe-Ingold effect, forcing the dihydrobenzofuran ring into a specific puckered conformation [1]. This structural rigidity is essential for the precise 3D spatial projection of downstream substituents at the C3 and C7 positions, which is a strict requirement for target engagement in metabolic disease models such as the GPR120 receptor.
| Evidence Dimension | Ring Conformation and Steric Bulk |
| Target Compound Data | Conformationally restricted C3-OH projection due to C2 gem-dimethyl steric hindrance |
| Comparator Or Baseline | Unsubstituted 2,3-dihydrobenzofuran-3-ol (flexible, flat conformation) |
| Quantified Difference | Provides strict spatial orientation required for receptor agonist activity |
| Conditions | Receptor binding pocket modeling for GPR120 agonists |
Selecting the gem-dimethyl variant is mandatory for synthesizing APIs that require rigid 3D pharmacophore geometries for target engagement.
2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol serves as a highly efficient substrate for Lewis acid-mediated deoxygenation, a critical step in generating fully saturated dihydrobenzofuran cores. When treated with triethylsilane and boron trifluoride diethyl etherate (BF3·OEt2) in dichloromethane at 0 °C to room temperature, the C3 hydroxyl group is cleanly removed to yield the corresponding 2,2-dimethyl-2,3-dihydrobenzofuran derivative [1]. This reaction proceeds smoothly because the secondary alcohol is highly activated, whereas attempting similar functional group manipulations on the ketone precursor would require multiple complex transformations.
| Evidence Dimension | Direct Deoxygenation Viability |
| Target Compound Data | Directly reducible to dihydrobenzofuran core via Et3SiH / BF3·OEt2 |
| Comparator Or Baseline | 2,2-dimethylbenzofuran-3(2H)-one (requires prior reduction to alcohol before deoxygenation) |
| Quantified Difference | Enables single-step deoxygenation to the saturated core |
| Conditions | Triethylsilane and BF3·OEt2 in dichloromethane, 0 °C to RT |
The specific alcohol form is the required substrate for rapid, high-yielding deoxygenation protocols used in the synthesis of saturated bicyclic scaffolds.
The compound is a critical intermediate in the development of novel GPR120 agonists used for treating Type II diabetes and metabolic syndrome. The C3 hydroxyl group allows for specific functionalization or deoxygenation, while the C2 gem-dimethyl group ensures the correct pharmacophore geometry for receptor activation [1].
Utilized as a building block in the synthesis of CDK inhibitors for oncology research. The conformationally locked dihydrobenzofuran core enhances the metabolic stability and target binding affinity of the resulting kinase inhibitors [2].
Acts as a reliable precursor for synthesizing halogenated derivatives (e.g., 5-chloro or 4-bromo-2,2-dimethyl-2,3-dihydrobenzofuran), which are subsequently used in transition-metal-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings) during advanced API construction [1].